

6-Chloro-5-iodopyrimidine-2,4-diol: Structural Analysis, Synthesis, and Characterization

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Compound of Interest

Compound Name: 6-Chloro-5-iodopyrimidine-2,4-diol

CAS No.: 21428-28-4

Cat. No.: B2700122

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Introduction & Core Relevance

6-Chloro-5-iodopyrimidine-2,4-diol, widely recognized in the literature as 6-chloro-5-iodouracil (CAS#: 21428-28-4)[1], is a highly versatile, bifunctional pyrimidine building block. In modern medicinal chemistry, it serves as a critical intermediate in the divergent synthesis of 9-deazaxanthines (pyrrolo[3,2-d]pyrimidine-2,4-diones)[2]. These fused heterocyclic architectures are highly sought after as potent and selective antagonists of the human A₃ adenosine receptor (A₃AR), a primary therapeutic target for inflammatory diseases, asthma, and oncology[3].

Structural Analysis & Mechanistic Insights

The molecular architecture of 6-chloro-5-iodouracil is defined by its pyrimidine-2,4-diol core, which exists predominantly in its lactam (uracil) tautomeric form under physiological and standard laboratory conditions[4].

Orthogonal Reactivity: The true synthetic value of this molecule lies in the differential bond dissociation energies (BDE) of its halogen substituents.

- **Causality in Synthesis:** The C5–I bond (BDE ~238 kJ/mol) is significantly weaker and more polarizable than the C6–Cl bond (BDE ~338 kJ/mol). This energy differential allows for highly chemoselective transition-metal-catalyzed cross-couplings (e.g., Sonogashira or Suzuki-Miyaura) exclusively at the C5 position. The palladium catalyst preferentially undergoes oxidative addition at the C–I bond, leaving the C6-chloride intact for subsequent nucleophilic aromatic substitution (S_NAr) or intramolecular cyclization[2].

Synthetic Methodology: A Self-Validating Protocol

The preparation of 6-chloro-5-iodouracil is typically achieved via the electrophilic iodination of commercially available 6-chlorouracil. The following protocol utilizes N-iodosuccinimide (NIS) to ensure high regioselectivity and yield, structured as a self-validating system to minimize impurities.

Experimental Protocol: Electrophilic Iodination of 6-Chlorouracil

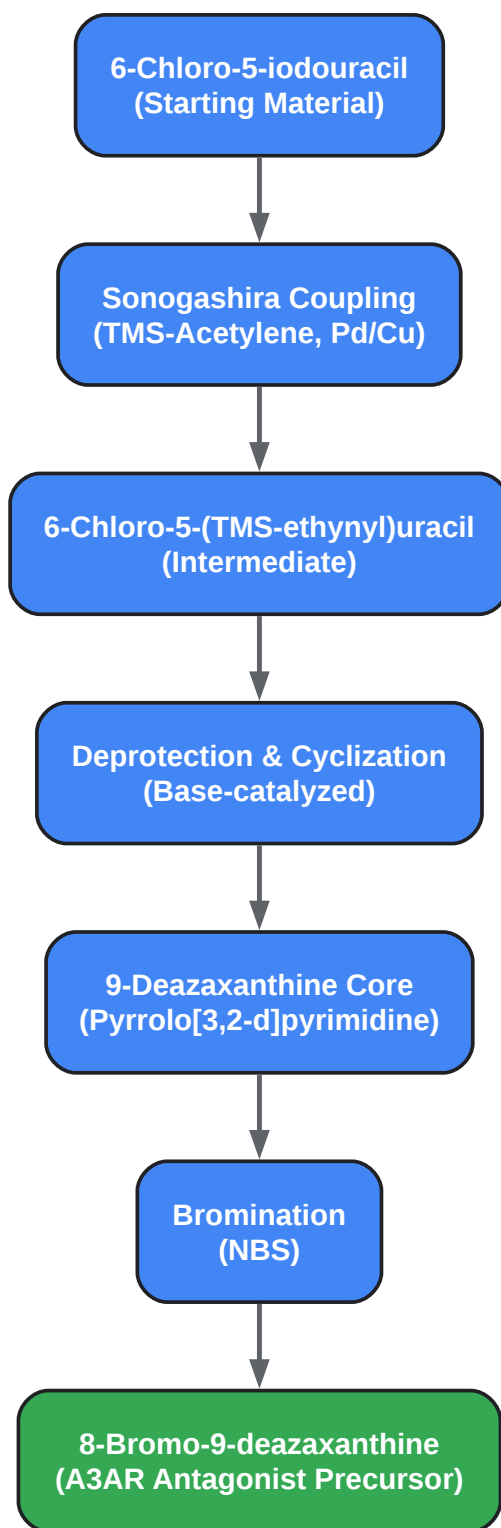
- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-chlorouracil (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
 - **Causality:** DMF is chosen because its high dielectric constant stabilizes the highly polar Wheland intermediate formed during electrophilic aromatic substitution, accelerating the reaction rate.
- **Activation:** Add trifluoroacetic acid (TFA, 0.1 equiv) to the solution.
 - **Causality:** TFA acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of NIS. This increases the electrophilicity of the iodine atom, facilitating its transfer to the electron-rich C5 position of the uracil ring.
- **Halogenation:** Introduce N-iodosuccinimide (NIS, 1.1 equiv) in three equal portions over 15 minutes at room temperature. Shield the reaction vessel from ambient light using aluminum foil.
 - **Causality:** Portion-wise addition prevents thermal runaway. Light shielding is critical to minimize the homolytic cleavage of the N–I bond, thereby suppressing unwanted radical

side reactions.

- Quench & Isolation: After 4 hours of stirring (monitor completion via TLC), quench the reaction by pouring the mixture into an ice-cold saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).
 - Causality: Sodium thiosulfate instantly reduces any unreacted electrophilic iodine species (I^+) to water-soluble iodide ions (I^-). This prevents over-oxidation and forces the highly pure 6-chloro-5-iodouracil to precipitate as a pale-yellow solid.
- Purification: Filter the precipitate under vacuum, wash sequentially with cold distilled water and diethyl ether to remove residual succinimide, and dry under high vacuum for 12 hours.

Downstream Application: The 9-Deazaxanthine Pathway

The synthesis of A_3AR antagonists relies heavily on the orthogonal reactivity of 6-chloro-5-iodouracil. The standard workflow involves a Sonogashira coupling with a protected alkyne (e.g., trimethylsilylacetylene), followed by silyl deprotection, base-catalyzed cyclization to form the pyrrole ring, and final bromination at the 8-position to yield the active pharmaceutical precursor^{[2],[3]}.



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Fig 1: Synthetic workflow from 6-chloro-5-iodouracil to 8-bromo-9-deazaxanthine A₃AR antagonists.

Analytical Characterization

Accurate characterization is paramount for validating the structural integrity of the synthesized compound. Both ^1H and ^{13}C NMR provide definitive proof of successful C5 iodination[5].

Table 1: Physicochemical Properties

Property	Value
IUPAC Name	6-Chloro-5-iodo-1H-pyrimidine-2,4-dione
CAS Number	21428-28-4
Molecular Formula	$\text{C}_4\text{H}_2\text{ClIN}_2\text{O}_2$
Molecular Weight	272.43 g/mol
Appearance	Off-white to pale yellow powder

Table 2: Spectral Characterization Data

Technique	Key Signals / Shifts	Diagnostic Significance
¹ H NMR (DMSO-d ₆)	δ 11.60 (br s, 1H, NH), 11.45 (br s, 1H, NH)	The complete absence of the C5-H proton (which typically resonates at ~5.8 ppm in standard uracil) confirms quantitative halogenation at the C5 position.
¹³ C NMR (DMSO-d ₆)	δ 159.5 (C4), 150.2 (C2), 146.5 (C6-Cl), 72.4 (C5-I)	Heavy Atom Effect: The C5 carbon is shifted significantly upfield to ~72.4 ppm due to the diamagnetic shielding caused by the large, electron-dense cloud of the iodine atom[4].
FT-IR (ATR)	3150-2800 (N-H), 1715 (C=O), 1660 (C=O), 550 (C-I) cm ⁻¹	Confirms the preservation of the lactam carbonyls and the successful introduction of the carbon-iodine bond.
HRMS (ESI-)	m/z 270.8775 [M-H] ⁻	The isotopic pattern exhibits a strict 3:1 ratio (m/z 271 / 273), characteristic of a molecule containing a single chlorine atom (³⁵ Cl / ³⁷ Cl).

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